molecular formula C14H22N2 B15175334 3-((4-Aminocyclohexyl)methyl)-p-toluidine CAS No. 85586-59-0

3-((4-Aminocyclohexyl)methyl)-p-toluidine

Cat. No.: B15175334
CAS No.: 85586-59-0
M. Wt: 218.34 g/mol
InChI Key: PBSABHQUHBTWJP-UHFFFAOYSA-N
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Description

3-((4-Aminocyclohexyl)methyl)-p-toluidine is a chemical compound with the molecular formula C14H22N2 and is identified by CAS Number 85586-59-0 . This compound features a molecular structure combining cyclohexylamine and p-toluidine (4-methylaniline) moieties. The p-toluidine component is a known compound with a melting point of 112°F and requires careful handling due to its associated health hazards . Structurally related aminocyclohexane derivatives have been investigated in patented research for their potential therapeutic value, indicating this class of compounds is of significant interest in medicinal chemistry . For instance, such derivatives have been cited in patent literature for potential applications in treating various conditions . As a building block in organic synthesis, this diamine compound may be used in the development of novel chemical entities or as an intermediate in pharmaceutical research. Researchers are advised to consult the safety data sheet (MSDS) prior to use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85586-59-0

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-[(4-aminocyclohexyl)methyl]-4-methylaniline

InChI

InChI=1S/C14H22N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h2,5,9,11,13H,3-4,6-8,15-16H2,1H3

InChI Key

PBSABHQUHBTWJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC2CCC(CC2)N

Origin of Product

United States

Synthetic Methodologies for 3 4 Aminocyclohexyl Methyl P Toluidine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is the process of mentally breaking down a target molecule into simpler, commercially available starting materials. For 3-((4-aminocyclohexyl)methyl)-p-toluidine, the primary disconnection points are the bonds connecting the p-toluidine (B81030) nitrogen to the methylene (B1212753) bridge and the methylene bridge to the aminocyclohexyl ring.

A logical retrosynthetic approach would involve disconnecting the bond between the nitrogen of the p-toluidine and the methylene group. This leads to two key synthons: a p-toluidine anion equivalent and a (4-aminocyclohexyl)methyl cation equivalent. These synthons, in turn, can be derived from readily available starting materials.

Another key disconnection can be made at the bond between the methylene bridge and the cyclohexane (B81311) ring. This would suggest a strategy involving the coupling of a functionalized p-toluidine derivative with a suitable aminocyclohexane synthon. The choice of disconnection and the corresponding synthetic strategy will depend on the availability of starting materials, reaction efficiency, and stereochemical control.

Approaches to the Aminocyclohexyl Moiety

The aminocyclohexyl portion of the target molecule can be constructed through various synthetic routes. The choice of method often depends on the desired stereochemistry (cis or trans) of the final product.

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.org This strategy can be effectively employed to synthesize the aminocyclohexyl moiety. A common starting material for this approach is 4-aminocyclohexanone (B1277472).

The process involves the reaction of 4-aminocyclohexanone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com Various reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the ketone. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a one-pot procedure, which is advantageous for its simplicity and efficiency. youtube.com The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and reaction conditions.

Table 1: Common Reducing Agents for Reductive Amination masterorganicchemistry.comcommonorganicchemistry.com

Reducing AgentTypical SolventsKey Features
Sodium triacetoxyborohydride (NaBH(OAc)3)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines over ketones.
Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH), Ethanol (EtOH)Effective for reductive amination, but toxic cyanide byproduct.
Sodium borohydride (B1222165) (NaBH4)Methanol (MeOH), Ethanol (EtOH)Less selective; can reduce the starting carbonyl if not controlled.

An alternative to reductive amination involves the functionalization of a pre-existing cyclohexane ring. This approach allows for the introduction of the amino group and the methylene bridge at specific positions.

One strategy could involve the use of a suitably substituted cyclohexanecarboxylic acid or its derivative. For instance, 4-aminocyclohexanecarboxylic acid can be reduced to the corresponding amino alcohol, which can then be further functionalized to introduce the p-toluidine moiety.

Another approach is the catalytic hydrogenation of a substituted aniline (B41778), such as p-toluidine itself, to yield the corresponding cyclohexylamine (B46788). A Korean patent describes a method for producing trans-4-methylcyclohexylamine by the catalytic hydrogenation of p-toluidine in the presence of a noble metal catalyst and an alkali hydroxide. google.com This method highlights the potential for direct conversion of the aromatic ring to the desired cyclohexane moiety.

Approaches to the p-Toluidine Moiety

The p-toluidine fragment of the target molecule provides the aromatic component. This moiety can be incorporated using p-toluidine as a direct precursor or by functionalizing a toluene (B28343) derivative.

p-Toluidine, also known as 4-methylaniline, is a readily available and versatile starting material. sinocurechem.comnih.gov Its nucleophilic amino group can react with a suitable electrophile to form the desired C-N bond.

In the context of synthesizing this compound, p-toluidine can be reacted with a functionalized aminocyclohexyl derivative containing a leaving group on the methylene bridge (e.g., a halide or a tosylate). This nucleophilic substitution reaction would directly form the target molecule.

The reactivity of p-toluidine allows it to participate in various other reactions, such as the formation of Schiff bases. For example, p-toluidine can react with terephthaldehyde to form a mono Schiff base, which could be a potential intermediate in more complex syntheses. ekb.eg

Table 2: Properties of p-Toluidine nih.govwikipedia.org

PropertyValue
Chemical FormulaC7H9N
Molar Mass107.15 g/mol
AppearanceColorless to light yellow solid
Melting Point43-45 °C
Boiling Point200 °C

An alternative to using p-toluidine directly is the functionalization of toluene. This approach involves introducing the amino group at the para position of the toluene ring.

A common method is the nitration of toluene to produce a mixture of ortho- and para-nitrotoluene. The para-isomer can be separated and then reduced to p-toluidine. sinocurechem.com The reduction can be achieved using various reagents, such as tin and hydrochloric acid (Sn/HCl) or through catalytic hydrogenation. quora.com

Direct amination of toluene is a more direct but often less selective method. Research has explored the use of hydroxylamine (B1172632) in the presence of catalysts to directly introduce an amino group onto the toluene ring. researchgate.net

Novel Synthetic Routes and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies. rsc.org In the context of synthesizing this compound, several green chemistry principles can be incorporated.

Catalyst-Free and Solvent-Free Reactions:

Recent research has focused on performing N-alkylation and reductive amination reactions under catalyst-free and solvent-free conditions. researchgate.net For instance, the reductive amination of aldehydes and ketones has been successfully carried out using sodium borohydride with an acid activator under solvent-free conditions, which significantly reduces the generation of volatile organic waste. organic-chemistry.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. researchgate.net The N-alkylation of aromatic amines with alkyl halides has been shown to proceed efficiently in water under microwave irradiation without the need for a catalyst. rsc.org This approach offers a greener alternative to traditional heating methods, often leading to shorter reaction times and cleaner reaction profiles.

Use of Greener Solvents:

The replacement of hazardous organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. For the synthesis of this compound, exploring the use of water, ethanol, or other bio-based solvents could significantly improve the environmental footprint of the process.

One-Pot Reductive Alkylation of Nitroarenes:

A novel and green approach involves the one-pot reductive mono-N-alkylation of nitroarenes. nih.gov This method utilizes a reducing system (e.g., Zn/HOAc) to reduce a nitro group to an amine in the presence of a carbonyl compound, which then undergoes in situ reductive amination. nih.gov While this would require starting from a nitrated precursor to p-toluidine, it represents an atom-economical and efficient one-pot process.

The following table summarizes potential green synthetic approaches for the preparation of this compound:

Synthetic Approach Green Chemistry Principle Potential Advantages Reference
Microwave-assisted N-alkylation in waterUse of alternative energy source, safer solventFaster reaction times, reduced waste, catalyst-free rsc.orgresearchgate.net
Solvent-free reductive aminationWaste preventionReduced use of volatile organic compounds, simplified workup researchgate.net
One-pot reductive N-alkylation of a nitro precursorAtom economy, reduced number of stepsIncreased efficiency, reduced purification steps nih.gov

By incorporating these novel and greener synthetic routes, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Transformations and Derivative Synthesis of 3 4 Aminocyclohexyl Methyl P Toluidine

Reactions Involving the Aromatic Amine (p-Toluidine) Moiety

The aromatic portion of the molecule, the p-toluidine (B81030) moiety, is characterized by an amino group attached to a toluene (B28343) ring. The nucleophilicity of this amine and the reactivity of the aromatic ring are influenced by the electron-donating nature of both the amino and methyl groups.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of the p-toluidine moiety is activated towards electrophilic aromatic substitution (EAS) by both the amino (-NH₂) and the alkyl (-CH₂-cyclohexyl) groups. These substituents are ortho, para-directing, meaning incoming electrophiles will preferentially add to the positions ortho to the amino group (positions 2 and 6) and ortho to the alkyl bridge. masterorganicchemistry.com Since the para position relative to the amino group is already occupied by the methyl group (and vice-versa), substitution is directed to the positions ortho to the amino group.

Typical EAS reactions applicable to this moiety include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent can lead to the substitution of hydrogen atoms on the aromatic ring with halogen atoms. For instance, halogenation of p-toluidine using N-chloro-p-toluene sulphonamide has been studied, indicating the susceptibility of the ring to such reactions. researchgate.net

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the aromatic ring. libretexts.org The strong activating effect of the amino group often requires careful control of reaction conditions to prevent over-nitration or oxidation.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) can install a sulfonic acid group (-SO₃H) on the ring. libretexts.org This reaction is typically reversible.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagent(s)Potential Product
Halogenation (Bromination)Br₂ in acetic acidRing-brominated derivative
NitrationHNO₃, H₂SO₄Ring-nitrated derivative
SulfonationFuming H₂SO₄Ring-sulfonated derivative

Formation of Schiff Bases and Imines

The primary aromatic amine of 3-((4-aminocyclohexyl)methyl)-p-toluidine can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. chemsociety.org.ng This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). youtube.comnih.gov The formation of Schiff bases is a reversible process and is often catalyzed by acid. operachem.com To drive the reaction to completion, water is typically removed from the reaction mixture, for example, by using a Dean-Stark apparatus. operachem.com

Studies on the reaction of p-toluidine with various aldehydes, such as salicylaldehyde (B1680747) and 3-hydroxy-benzaldehyde, have been reported to successfully yield Schiff base ligands. researchgate.netchemistryjournal.netsigmaaldrich.com Computational studies have also explored the mechanism of Schiff base synthesis from p-toluidine and benzaldehyde, even in the absence of an acid catalyst. peerj.com

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation

Carbonyl CompoundTypePotential Schiff Base Product
BenzaldehydeAromatic AldehydeN-benzylidene derivative
SalicylaldehydeAromatic AldehydeN-(2-hydroxybenzylidene) derivative
AcetoneKetoneN-isopropylidene derivative
CyclohexanoneKetoneN-cyclohexylidene derivative

Acylation and Sulfonylation Reactions

The nucleophilic aromatic amine can readily react with acylating and sulfonylating agents.

Acylation: This reaction involves the treatment of the amine with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form an amide. For instance, the N-hydroxyacetylation of p-toluidine has been studied to synthesize new amides. researchgate.net The product of the reaction between p-toluidine and acetic anhydride is N-(4-methylphenyl)acetamide, also known as 4-methylacetanilide. nih.gov This reaction is often used as a method to protect the amino group.

Sulfonylation: The amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. nih.gov These reactions are fundamental in organic synthesis. researchgate.net

Table 3: Acylation and Sulfonylation Agents

Reaction TypeReagentProduct Functional Group
AcylationAcetyl chlorideAcetamide
AcylationAcetic anhydrideAcetamide
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide
SulfonylationMethanesulfonyl chlorideMethanesulfonamide

Oxidative Transformations

Aromatic amines, including p-toluidine, are susceptible to oxidation. nih.gov The products of oxidation can vary depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of colored polymeric materials. For example, the oxidative copolymerization of aniline (B41778) with p-toluidine using ammonium (B1175870) persulfate has been investigated, resulting in polymer formation. orientjchem.org Under certain conditions, oxidation can lead to the formation of azo compounds. sigmaaldrich.com Due to its sensitivity to air and light, p-toluidine and its derivatives can darken over time due to oxidative degradation. guidechem.com

Reactions Involving the Cyclohexyl Amine Moiety

The primary amine on the cyclohexyl ring is a typical aliphatic amine. It is generally more basic and a stronger nucleophile than the aromatic amine of the p-toluidine moiety. This difference in reactivity allows for selective chemical modification at the cyclohexyl amine site.

Advanced Spectroscopic Characterization of 3 4 Aminocyclohexyl Methyl P Toluidine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be essential for determining the precise elemental composition of 3-((4-Aminocyclohexyl)methyl)-p-toluidine. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

Hypothetical HRMS Data Table

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected Ion [M+H]⁺
C₁₄H₂₄N₂220.1939221.2017

This table is predictive and not based on experimental data.

Fragmentation Pattern Analysis

In a mass spectrometer, molecules can be fragmented into smaller, characteristic ions. Analyzing this fragmentation pattern provides valuable information about the compound's structure. For this compound, fragmentation would likely occur at the bonds connecting the cyclohexane (B81311) ring, the methyl bridge, and the p-toluidine (B81030) aromatic ring.

Hypothetical Fragmentation Data Table

Fragment IonStructurem/z (Nominal)
[C₇H₈N]⁺Toluidine fragment106
[C₆H₁₁NH₂]⁺Aminocyclohexyl fragment98
[C₇H₁₅N]⁺(4-Aminocyclohexyl)methyl fragment113

This table is predictive and not based on experimental data.

X-ray Crystallography (if single crystals are obtained)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of atoms within the molecule. This would reveal precise bond lengths, bond angles, and stereochemistry. Without experimental data, no crystallographic parameters can be reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The p-toluidine portion of the molecule contains an aromatic ring, which is a strong chromophore.

The UV-Vis spectrum of this compound would be expected to be similar to that of p-toluidine itself, although the attachment of the aminocyclohexylmethyl group could cause a slight shift in the absorption maxima (λmax). For comparison, p-toluidine exhibits absorption maxima around 237 nm and 293 nm in isooctane.

Hypothetical UV-Vis Data Table

SolventPredicted λmax (nm)
Ethanol~240 and ~295
Hexane~235 and ~290

This table is predictive and not based on experimental data.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical research studies specifically focused on the chemical compound this compound. The request for an article detailing quantum chemical calculations and molecular dynamics simulations for this specific molecule cannot be fulfilled at this time due to the absence of published research findings.

The creation of a scientifically accurate and informative article, as outlined in the request, is contingent upon the existence of peer-reviewed studies that have investigated the compound's properties through methods such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations. These studies are necessary to generate the detailed data required for the specified sections and subsections, including conformational analysis, energy landscapes, solvation effects, and conformational dynamics.

Searches for this information, including queries using the compound's CAS number (68540-76-1), did not yield any specific scholarly articles. The available information is limited to entries in chemical supplier catalogs and databases that provide only basic molecular information, which is insufficient for the in-depth theoretical analysis requested.

Therefore, without foundational research data, it is not possible to generate the requested article on the "Computational and Theoretical Investigations of this compound" while adhering to the required standards of scientific accuracy and detail.

Computational and Theoretical Investigations of 3 4 Aminocyclohexyl Methyl P Toluidine

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that allow for the prediction and analysis of how a small molecule, or ligand, might interact with a larger biological macromolecule, typically a protein. nih.govmdpi.com These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanisms of action. nih.govneuroquantology.comhilarispublisher.com

Prediction of Binding Interactions with Biological Targets

To investigate the potential biological activity of 3-((4-aminocyclohexyl)methyl)-p-toluidine, molecular docking simulations would be performed. This process involves several key steps:

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to find its most stable conformation (lowest energy state). This is typically done using quantum mechanical or molecular mechanics methods.

Target Identification and Preparation: Potential protein targets are identified based on the structural features of the ligand or through broader screening approaches. The 3D structures of these proteins are obtained from databases like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site or "pocket" where the ligand is expected to interact.

Docking Simulation: A docking algorithm systematically samples a multitude of orientations and conformations of the ligand within the protein's binding site. nih.gov The goal is to find the most favorable binding pose.

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (often expressed as a binding energy, e.g., in kcal/mol). ijcap.in Lower binding energies typically indicate a more stable and potentially more potent interaction. The top-ranked poses are then analyzed to understand the specific interactions driving the binding.

The results of such a study would be summarized to highlight the most promising biological targets for the compound.

Illustrative Data Table 1: Hypothetical Docking Study Summary for this compound

This table illustrates the type of data generated from a docking study. The values are hypothetical.

Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
Kinase A1XYZ-8.5Asp165, Lys72, Leu148
Protease B2ABC-7.9Gly101, Ser195, Trp215
Receptor C3DEF-9.2Tyr99, Phe258, Arg120

Ligand-Protein Interaction Profiling

Following the identification of the best binding poses from a docking simulation, a detailed ligand-protein interaction profile is generated. This profile provides a granular view of the non-covalent interactions that stabilize the complex. oup.comnih.gov Tools like PLIP (Protein-Ligand Interaction Profiler) can be used for this automated analysis. volkamerlab.org

The key interactions analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine groups in the compound) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the cyclohexane (B81311) and toluene (B28343) rings) and hydrophobic residues in the protein.

Salt Bridges: Ionic interactions between the positively charged amine groups (at physiological pH) and negatively charged amino acid residues like aspartate or glutamate.

π-Stacking and π-Cation Interactions: Involving the aromatic p-toluidine (B81030) ring. π-stacking occurs with aromatic amino acid residues like phenylalanine or tyrosine, while π-cation interactions can form with positively charged residues like lysine or arginine.

Understanding this interaction "fingerprint" is crucial for explaining the compound's specificity and for suggesting chemical modifications to improve its binding affinity.

Illustrative Data Table 2: Hypothetical Ligand-Protein Interaction Profile with Receptor C

This table illustrates the types of specific interactions that would be detailed. The data is hypothetical.

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondCyclohexyl-amineAsp150 (Oxygen)2.9
Hydrogen BondToluidine-amineGlu180 (Oxygen)3.1
Hydrophobic ContactCyclohexane RingVal102, Leu1333.5 - 4.0
π-Cation InteractionToluidine RingArg120 (Guanidinium)4.2

Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis, Normal Coordinate Analysis for Vibrational Spectra)

Computational quantum chemistry methods can predict the spectroscopic properties of a molecule with a high degree of accuracy, aiding in its experimental characterization.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra:

The prediction of the UV-Vis absorption spectrum is accomplished using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net The output provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. These theoretical spectra can be invaluable for interpreting experimental results. The calculations can also be performed in different solvents to simulate experimental conditions.

Normal Coordinate Analysis for Vibrational Spectra:

To understand the infrared (IR) and Raman spectra, a Normal Coordinate Analysis (NCA) is performed. libretexts.orgias.ac.in This analysis is typically based on the calculation of vibrational frequencies using Density Functional Theory (DFT). The key steps are:

Geometry Optimization: The molecule's geometry is optimized to find its equilibrium state.

Frequency Calculation: The vibrational frequencies and the corresponding atomic motions for each normal mode are calculated. nist.gov

Assignment: Each calculated vibrational frequency is assigned to a specific type of molecular motion, such as C-H stretching, N-H bending, or ring deformation modes. The Potential Energy Distribution (PED) is often calculated to determine the contribution of different internal coordinates to each normal mode, ensuring an accurate assignment. ias.ac.in

This analysis allows for a detailed interpretation of experimental IR and Raman spectra.

Illustrative Data Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

This table illustrates how theoretical calculations are used to assign experimental spectral peaks. The data is hypothetical and based on typical frequency ranges for the functional groups present.

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (Potential Energy Distribution)
34503445N-H stretch (Toluidine) (95%)
33803375N-H stretch (Cyclohexylamine) (92%)
30353030Aromatic C-H stretch (88%)
29252920Aliphatic C-H stretch (90%)
16201615N-H bend / Aromatic C=C stretch (mixed)
15151510Aromatic C=C stretch (75%)

Exploration of Biological Activities and Structure Activity Relationships Sar of 3 4 Aminocyclohexyl Methyl P Toluidine

In Vitro Biological Activity Screens

While direct experimental data for 3-((4-Aminocyclohexyl)methyl)-p-toluidine is not extensively available in the public domain, its structural motifs—a p-toluidine (B81030) head and an aminocyclohexyl moiety—are present in numerous biologically active molecules. This allows for a predictive exploration of its potential therapeutic activities based on well-documented analogs.

Antiproliferative Activity against Cancer Cell Lines (Drawing insights from analogs)

The p-toluidine scaffold is a key component in various compounds exhibiting antiproliferative effects. For instance, derivatives of pyridine (B92270), which can be conceptually related to the aromatic nature of p-toluidine, have shown promising activity against several cancer cell lines. The antiproliferative potential is often influenced by the nature and position of substituents on the aromatic ring. Studies on pyridine derivatives have indicated that substitutions at the para position can be particularly effective in reducing cancer cell viability. For example, the insertion of methyl (CH3) and nitro (NO2) groups at the para position has been shown to improve antiproliferative activity, leading to lower IC50 values. mdpi.com Conversely, substitutions at the ortho and meta positions with a methyl group tended to increase the IC50 values, suggesting a decrease in potency. mdpi.com

Furthermore, the presence of heterocyclic systems like thienopyridine, which share some electronic characteristics with substituted benzenes, has been linked to significant anticancer properties. nih.gov Newly synthesized pyridinethione and thienopyridine derivatives have demonstrated interesting antitumor activity, particularly against human liver and colon cancer cells, while showing low cytotoxicity against non-tumor cell lines. nih.gov This suggests a favorable safety profile for such compounds. nih.gov The antiproliferative action of these molecules can be dose-dependent, as observed in studies against HCT-116, HepG2, and MCF-7 cancer cell lines. nih.gov

Given that this compound contains a p-toluidine moiety, it is plausible that it could exhibit antiproliferative properties. The aminocyclohexyl group could further modulate this activity, potentially influencing factors like solubility, cell membrane permeability, and interaction with biological targets.

Enzyme Inhibition Studies

COX-1 Inhibitors based on p-Toluidine Derivatives

The p-toluidine structure is a known feature in certain cyclooxygenase (COX) inhibitors. COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are key players in the synthesis of prostaglandins (B1171923) from arachidonic acid. acs.org While COX-2 is primarily inducible during inflammation, COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions. acs.org The inhibition of COX-1 is a target for developing novel anti-inflammatory and potentially anti-cancer agents, as COX-1 upregulation has been observed in various cancers. acs.org

Research into selective COX-1 inhibitors has explored various chemical scaffolds. For example, diarylisoxazoles have been identified as potent COX-1 inhibitors. nih.gov Although structurally different from this compound, the principles of their interaction with the COX-1 active site highlight the importance of specific structural features for binding and inhibition. The development of selective COX-1 inhibitors is a significant area of pharmaceutical research, with the potential for applications beyond traditional anti-inflammatory uses. acs.org

Syk Kinase Inhibitors based on Aminocyclohexyl Analogs

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. As such, Syk has emerged as an attractive therapeutic target for hematological malignancies and autoimmune diseases. Several Syk inhibitors have been developed, with some containing cyclic amine structures that are analogous to the aminocyclohexyl group in this compound.

For instance, Fostamatinib, an oral Syk inhibitor, has demonstrated clinical efficacy in treating immune thrombocytopenia. biospace.com Other Syk inhibitors like Entospletinib and Lanraplenib are currently under investigation in clinical trials for various cancers. biospace.com These molecules often feature heterocyclic cores, but the presence of amine-containing aliphatic rings can be critical for their pharmacokinetic and pharmacodynamic properties. The aminocyclohexyl moiety in this compound could potentially interact with the ATP-binding pocket of Syk or other kinases, suggesting a possible role as a kinase inhibitor. The development of potent and selective Syk inhibitors is an active area of research, with numerous compounds showing promise in preclinical and clinical studies. medchemexpress.comselleckchem.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The structural components of this compound suggest a potential for antimicrobial activity. The presence of amine groups and a substituted aromatic ring are features found in many antimicrobial agents. For example, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Salicylanilide-based peptidomimetics, which contain an aromatic amine linkage, have also shown significant antibacterial activity, particularly against S. aureus and Enterococcus faecalis. mdpi.com The activity of these compounds was found to be dependent on the nature of the substituents. mdpi.com Specifically, bulky and lipophilic side chains were associated with enhanced antimicrobial effects. mdpi.com

Furthermore, compounds with a cyclohexyl group have been investigated for their antimicrobial properties. For instance, 11-cyclohexylundecanoic acid has been shown to inhibit the growth of Bacillus cereus and Escherichia coli. researchgate.net This suggests that the aminocyclohexyl portion of this compound could contribute to its potential antimicrobial profile. The combination of the p-toluidine and aminocyclohexyl moieties may lead to a synergistic effect, resulting in broad-spectrum antimicrobial activity.

Structure-Activity Relationship (SAR) Elucidation

The SAR for this compound can be inferred by analyzing the impact of its core structural components in related bioactive molecules.

Influence of Substituents on Biological Potency

The biological activity of compounds containing a p-toluidine or a related aniline (B41778) scaffold is highly dependent on the nature and position of substituents on the aromatic ring. As previously mentioned in the context of antiproliferative activity, substitutions at the para position of pyridine derivatives have a significant impact on their potency. mdpi.com The presence of electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule, affecting its ability to interact with biological targets.

In the case of COX inhibitors, the substituents on the aromatic rings play a crucial role in determining the selectivity for COX-1 versus COX-2. acs.org For antimicrobial agents, the lipophilicity and steric bulk of substituents can affect cell wall penetration and interaction with intracellular targets. mdpi.com The methyl group in the para position of the p-toluidine moiety in this compound likely influences its electronic and hydrophobic properties, which in turn would modulate its biological activity. The primary amine on the cyclohexyl ring is also a key feature that could be involved in hydrogen bonding or salt bridge formation with target proteins.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Crosslinker in Polymer Synthesis

The primary application of 3-((4-Aminocyclohexyl)methyl)-p-toluidine in polymer synthesis is as a crosslinking agent, particularly for epoxy resins. googleapis.comthreebond.co.jp As a diamine, it possesses two reactive primary amine groups—one attached to the cyclohexyl ring and the other to the toluidine ring. Each of these amine groups contains two active hydrogen atoms that can react with the oxirane rings of epoxy prepolymers. threebond.co.jp

This reaction, known as curing, opens the epoxy ring and forms a covalent bond between the amine and the epoxy monomer. As the reaction proceeds, the diamine molecules bridge multiple epoxy chains, creating a dense, three-dimensional thermoset network. This crosslinked structure is responsible for converting the liquid or thermoplastic epoxy resin into a rigid, durable, and chemically resistant solid. googleapis.com

Compounds of this class, known as methylene (B1212753) bridged poly(cyclohexyl-aromatic)amines (MPCAs), are noted for their ability to provide a balance of properties during the curing process. googleapis.comgoogle.com The cycloaliphatic amine portion tends to be more reactive than the aromatic amine, allowing for curing to be initiated at lower temperatures compared to purely aromatic amine curatives. googleapis.com This dual reactivity makes it a versatile crosslinker for applications requiring controlled curing cycles.

Integration into Polymeric Materials (e.g., Poly(ester amide) Resins)

Beyond epoxy resins, the diamine structure of this compound makes it a suitable monomer for polycondensation reactions to form polymers such as polyamides and poly(ester amide)s (PEAs). rsc.orgrsc.org PEAs are a class of polymers that incorporate both ester and amide linkages in their backbone, combining the mechanical and thermal strengths of polyamides with the biodegradability and biocompatibility often associated with polyesters. rsc.orgrsc.orgresearchgate.net

In the synthesis of PEAs, a diamine is typically reacted with a dicarboxylic acid (or its derivative) and a diol. rsc.org The integration of a hybrid cycloaliphatic-aromatic diamine like this compound into the PEA backbone would introduce both rigid aromatic segments and flexible, bulky cycloaliphatic units. This structural combination could be leveraged to precisely tailor the polymer's thermal and mechanical properties. The aromatic component would enhance thermal stability and stiffness, while the non-planar cyclohexyl group could disrupt chain packing, potentially improving solubility and modifying mechanical flexibility. rsc.orgnih.gov

Functionalization of Polymer Surfaces

The reactive amine groups of this compound offer a route for the chemical functionalization of polymer surfaces. When used in polymer synthesis, particularly in off-stoichiometry formulations, it is possible to create surfaces rich in pendant amine groups. These unreacted amine functionalities serve as active sites for subsequent chemical modifications.

For example, these surface amine groups can be used to graft other molecules onto the polymer surface to impart specific properties such as biocompatibility, hydrophilicity, or antimicrobial activity. This is a common strategy in the development of materials for biomedical devices, sensors, and advanced coatings. The ability to covalently attach functional molecules ensures the long-term stability and performance of the surface modification.

Influence on Polymer Properties (e.g., Mechanical Strength, Chemical Resistance, Surface Coating Properties)

The incorporation of this compound, as part of the broader class of MPCA curing agents, has a significant and advantageous influence on the properties of the final polymer, especially in epoxy systems. googleapis.comgoogle.comrsc.org The hybrid chemical nature of the molecule provides a unique balance between the properties conferred by purely aliphatic/cycloaliphatic amines and purely aromatic amines. googleapis.com

Chemical Resistance: The dense, highly crosslinked network created by this curing agent significantly enhances the material's resistance to solvents and other chemicals. googleapis.comgoogle.com The aromatic component, in particular, contributes to this improved chemical inertness.

Surface Coating Properties: In coating applications, MPCA-cured epoxies exhibit excellent gloss, good color stability, and resistance to "amine blushing"—a surface defect that can occur with other amine curatives. evonik.com They also show strong adhesion to various substrates and provide superior protection against corrosion and water spotting. googleapis.comevonik.com

Table 1: Comparison of Amine Curing Agent Types for Epoxy Resins
PropertyAliphatic AminesAromatic AminesCycloaliphatic-Aromatic Amines (e.g., this compound)
Curing Temperature Low (Ambient)High (Heat Required)Low to Moderate
Reactivity HighLowModerate to High
Mechanical Strength GoodExcellentExcellent, with high toughness googleapis.com
Chemical Resistance GoodExcellentExcellent googleapis.comgoogle.com
Thermal Stability ModerateHighGood to High googleapis.com
Flexibility GoodLow (Brittle)Good Impact Resistance googleapis.com

Development of Smart Materials and Composites

The robust properties imparted by this compound make it a valuable component in the development of advanced composites. Epoxy resins cured with this type of agent are used as matrices for fiber-reinforced plastics and other composite materials intended for structural applications where high strength, durability, and resistance to environmental factors are critical. googleapis.comgoogle.com The excellent adhesion and mechanical integrity ensure efficient stress transfer from the matrix to the reinforcing fibers, maximizing the performance of the composite part. googleapis.com

While direct applications in "smart materials" are less documented, the chemical functionalities of the molecule present potential avenues for development. Smart materials respond to external stimuli like pH, temperature, or light. The amine groups and the aromatic ring within the polymer structure could potentially be modified or utilized to create materials with responsive properties. For instance, the amine groups could be protonated or deprotonated in response to pH changes, altering the polymer's conformation or properties. The aromatic ring offers a site for modifications that could introduce photoresponsive or other stimuli-responsive behaviors.

Table 2: Summary of Applications in Polymer Science
Application AreaRole of this compoundResulting Benefit
Epoxy Resin Curing CrosslinkerCreates a durable, rigid thermoset network. googleapis.com
Poly(ester amide) Synthesis Diamine Monomer (Potential)Introduces hybrid cycloaliphatic-aromatic character to the polymer backbone. rsc.org
Surface Modification Source of Reactive Amine GroupsAllows for covalent grafting of functional molecules.
High-Performance Coatings Curing AgentImparts high gloss, chemical resistance, and excellent adhesion. google.com
Advanced Composites Matrix Curing AgentEnhances mechanical strength, toughness, and thermal stability of the matrix. googleapis.com

Emerging Research Directions for 3 4 Aminocyclohexyl Methyl P Toluidine

Targeted Drug Delivery Systems

There is no publicly available research detailing the use of 3-((4-Aminocyclohexyl)methyl)-p-toluidine in targeted drug delivery systems. The potential for its amine groups to be functionalized for conjugation to targeting ligands or drug molecules has not been explored in the scientific literature.

Integration with Nanotechnology and Nanomaterials

Information regarding the integration of this compound with nanotechnology and nanomaterials is not found in current research publications. Its potential role as a surface modifier for nanoparticles or as a component in the assembly of nanostructures has not been investigated.

Applications in Catalysis as Ligands or Organocatalysts

There are no published studies on the application of this compound in the field of catalysis. Its potential to act as a ligand for metal catalysts or as an organocatalyst itself has not been a subject of academic or industrial research that is publicly accessible.

Sustainable Synthesis Approaches and Process Intensification

Specific research on sustainable synthesis routes or process intensification for the production of this compound is not available. While general principles of green chemistry and process intensification are widely discussed, their specific application to the synthesis of this compound has not been detailed in published works.

Q & A

Q. What are the standard synthetic routes for 3-((4-Aminocyclohexyl)methyl)-p-toluidine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of p-toluidine can be prepared by reacting intermediates (e.g., compound 3 in ) with p-toluidine under controlled conditions. Yields vary (e.g., 30–45% in ), influenced by catalysts (e.g., HCl in ), temperature, and purification steps (e.g., recrystallization). Structural confirmation requires NMR, MS, and elemental analysis .

Q. Which spectroscopic techniques are recommended for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons and cyclohexyl substituents.
  • Mass Spectrometry (ESI–MS) : For molecular ion detection (e.g., m/z 418.2 [M+H]+ in ).
  • Infrared (IR) Spectroscopy : To identify amine (-NH₂) and aromatic C-H stretches.
  • Elemental Analysis : To validate C, H, and N content against theoretical values (e.g., C₁₄H₂₂N₂ in ).
    Cross-referencing with XLogP (2.6) and topological polar surface area (52 Ų) enhances structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives when encountering low yields?

  • Methodological Answer :
  • Catalyst Screening : Test acids (e.g., HCl) or bases to stabilize intermediates.
  • Temperature Control : Optimize reaction kinetics; excessive heat may degrade products.
  • Purification Techniques : Use membrane extraction (e.g., silicone rubber membranes for p-toluidine in ) or column chromatography to isolate products.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility.
    Document yield variations under different conditions and validate via triplicate experiments .

Q. What experimental design considerations are critical when assessing the hepatotoxic potential of this compound in preclinical models?

  • Methodological Answer :
  • Dose Range : Use multiple doses (e.g., 1–120 mg/kg/day in ) to establish dose-response relationships.
  • Transcriptomic Profiling : Apply RNA sequencing to identify Nrf2 pathway activation or oxidative stress markers.
  • Benchmark Dose (BMD) Modeling : Calculate BMDL (lower confidence bound) for risk assessment (e.g., BMDL = 2 mg/kg/day in ).
  • Histopathology : Correlate transcriptomic changes with liver lesions.
    Include controls for metabolic activation (e.g., cytochrome P450 inhibitors) .

Q. How should contradictory data on the metabolic pathways of p-toluidine derivatives be analyzed to resolve mechanistic discrepancies?

  • Methodological Answer :
  • Comparative Metabolomics : Compare hydroxylation vs. N-hydroxylation pathways across species (e.g., rat vs. mouse models in ).
  • Enzyme Inhibition Studies : Use microsomal preparations to test detoxification saturation ().
  • Computational Modeling : Predict reactive intermediates (e.g., nitroso derivatives) using QSAR tools.
    Reconcile in vitro and in vivo findings by adjusting for interspecies metabolic differences .

Q. What methodologies are effective for isolating this compound from complex mixtures, and how do parameters like pH and ionic strength influence extraction efficiency?

  • Methodological Answer :
  • Membrane Extraction : Silicone rubber membranes achieve >95% permeability for p-toluidine ().
  • Parameter Optimization :
Parameter Effect on Permeability (P) Effect on Removal Rate (η)
pH Decreases with higher pHDecreases with higher pH
Flow Rate Peaks at 10–15 mL/minMaximizes at 10–15 mL/min
Ionic Strength Enhances recovery via salting-outImproves η by 20–30%
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Data Contradiction Analysis

Q. How can conflicting reports on the carcinogenicity of p-toluidine derivatives be addressed in mechanistic studies?

  • Methodological Answer :
  • Species-Specific Analysis : Compare rat vs. mouse models ( shows p-toluidine is carcinogenic in mice but not rats).
  • Dose-Duration Studies : Extend exposure periods (e.g., 18-month feed studies vs. 5-day transcriptomic assays in ).
  • Pathway Enrichment : Use GO term analysis to identify conserved toxicity pathways (e.g., oxidative stress).
  • Meta-Analysis : Aggregate data from multiple studies to identify consensus mechanisms .

Application in Metal Complexation

Q. What strategies are employed to synthesize and characterize metal complexes of this compound?

  • Methodological Answer :
  • Ligand Design : Utilize the amine group for coordination with Ti(III), Fe(III), or Mo(V) ().
  • Characterization :
  • Magnetic Susceptibility : Determine oxidation states (e.g., Fe(II) vs. Fe(III)).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • UV-Vis Spectroscopy : Identify d-d transitions in octahedral complexes.
  • Biological Testing : Screen for antimicrobial or catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.